molecular formula C23H31ClFN3O5 B1588408 Cisapride CAS No. 260779-88-2

Cisapride

Cat. No. B1588408
M. Wt: 484 g/mol
InChI Key: QBYYXIDJOFZORM-LBPAWUGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cisapride is a drug used in the treatment of gastrointestinal (GI) motility disorders. It is a prokinetic agent, meaning that it increases the speed of GI motility and is used to treat conditions such as gastroparesis, acid reflux, and irritable bowel syndrome. Cisapride has been used in the United States since 1995, and is available in both oral and rectal forms.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Gastroenterology .

Application Summary

Cisapride is a prokinetic agent that facilitates or restores motility throughout the length of the gastrointestinal tract . It’s used to treat gastrointestinal motility disorders .

Method of Application

Cisapride is administered orally . Its mechanism of action involves enhancing the release of acetylcholine in the myenteric plexus of the gut .

Results or Outcomes

Cisapride has been found to improve healing rates and symptoms in patients with reflux oesophagitis, alleviate symptoms in patients with non-ulcer dyspepsia, and accelerate gastric emptying in gastroparesis .

Reflux Oesophagitis

Specific Scientific Field

This application is also in the field of Gastroenterology .

Application Summary

Cisapride is used to treat reflux oesophagitis, a condition where stomach acid flows back into the oesophagus .

Method of Application

Cisapride is administered in a dosage of 10mg 4 times daily for 6 to 16 weeks .

Results or Outcomes

In initial published studies, endoscopically confirmed cure rates were 63 to 73%, compared with rates of 12 to 13% with placebo .

Chronic Gastroparesis After Highly Selective Vagotomy

Specific Scientific Field

This application is in the field of Gastroenterology .

Application Summary

Cisapride has been used to improve gastric emptying in patients with chronic gastroparesis more than 1 year after highly selective vagotomy .

Method of Application

In a double-masked, placebo-controlled, crossover study, the effects of cisapride (10 mg three times daily for 2 weeks) were evaluated .

Results or Outcomes

Cisapride was significantly more effective than placebo in shortening half emptying time and lag time, and accelerating the emptying rate . After cisapride therapy, gastric emptying was improved in all patients, and it attained a normal range (≤124 minutes) in 5 of 7 patients .

Nocturnal Heartburn Due to Gastroesophageal Reflux Disease (GERD)

Specific Scientific Field

This application is in the field of Gastroenterology .

Application Summary

Cisapride is used for the symptomatic treatment of adult patients with nocturnal heartburn due to GERD .

Method of Application

Cisapride acts through the stimulation of the serotonin 5-HT4 receptors which increases acetylcholine release in the enteric nervous system .

Results or Outcomes

Cisapride increases the tone and amplitude of gastric (especially antral) contractions, relaxes the pyloric sphincter and the duodenal bulb, and increases peristalsis of the duodenum and jejunum resulting in accelerated gastric emptying and intestinal transit .

Diabetic Gastroparesis

Specific Scientific Field

This application is in the field of Endocrinology and Gastroenterology .

Application Summary

Cisapride has been used to improve gastric emptying in people with diabetic gastroparesis .

Method of Application

Cisapride is administered orally. It acts as a serotonin 5-HT4 agonist, promoting the release of acetylcholine neurotransmitters in the enteric nervous system .

Results or Outcomes

Cisapride increases the tone and amplitude of gastric contractions, relaxes the pyloric sphincter and the duodenal bulb, and increases peristalsis of the duodenum and jejunum resulting in accelerated gastric emptying .

Dyspepsia

Specific Scientific Field

This application is in the field of Gastroenterology .

Application Summary

Cisapride is a gastroprokinetic agent usually used in patients with dyspepsia .

Method of Application

Cisapride is administered orally. It acts as a serotonin 5-HT4 agonist, promoting the release of acetylcholine neurotransmitters in the enteric nervous system .

Results or Outcomes

Cisapride stimulates motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions .

properties

IUPAC Name

4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClFN3O4.H2O/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1H2/t20-,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYYXIDJOFZORM-IKGOIYPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CN(CC[C@@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClFN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propulsin

CAS RN

260779-88-2
Record name Cisapride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cisapride
Reactant of Route 2
Reactant of Route 2
Cisapride
Reactant of Route 3
Reactant of Route 3
Cisapride
Reactant of Route 4
Reactant of Route 4
Cisapride
Reactant of Route 5
Reactant of Route 5
Cisapride
Reactant of Route 6
Reactant of Route 6
Cisapride

Citations

For This Compound
35,700
Citations
EL Michalets, CR Williams - Clinical pharmacokinetics, 2000 - search.ebscohost.com
… Clinical experience with cisapride is lacking but avoidance with all protease inhibitors is … be avoided with cisapride. We also recommend avoiding coadministration of cisapride with …
Number of citations: 204 search.ebscohost.com
JA Barone, LM Jessen, JL Colaizzi… - Annals of …, 1994 - journals.sagepub.com
… In controlled investigations, cisapride was superior to placebo in relieving symptoms … observed with cisapride and histamine (H) 2 -antagonists in reflux esophagitis. Cisapride was either …
Number of citations: 109 journals.sagepub.com
LR Wiseman, D Faulds - Drugs, 1994 - Springer
… , cisapride is largely devoid of central depressant or antidopaminergic effects. In placebo-controlled trials, cisapride … Maintenance therapy with cisapride at half the healing dose is …
Number of citations: 287 link.springer.com
W Smalley, D Shatin, DK Wysowski, J Gurwitz… - Jama, 2000 - jamanetwork.com
… action regarding contraindicated use of cisapride.Design and … the 3 sites who were prescribed cisapride at least once in the … of cisapride users in each period for whom cisapride use …
Number of citations: 321 jamanetwork.com
M Camilleri, JR Malagelada, TL Abell, ML Brown… - Gastroenterology, 1989 - Elsevier
… Cisapride facilitates gastric emptying in patients with upper gut dysmotility. The overall symptomatic benefit during a 6-wk trial of cisapride, 10 mg … the efficacy of cisapride in patients with …
Number of citations: 232 www.sciencedirect.com
RW McCallum, C Prakash, DM Campoli-Richards… - Drugs, 1988 - Springer
… to establish the efficacy of cisapride in improving healing rates … of cisapride in relieving symptoms in patients with gastroparesis, although preliminary results support a role for cisapride …
Number of citations: 268 link.springer.com
EMM Quigley - Journal of digestive diseases, 2011 - Wiley Online Library
… rate, cisapride came to be … cisapride, in the management of GERD, cisapride use in non-GERD areas and in dyspepsia, in particular, grew as its GERD market waned. In short, cisapride …
Number of citations: 104 onlinelibrary.wiley.com
SVJO van Zanten, MJ Jones, M Verlinden… - Official journal of the …, 2001 - journals.lww.com
… Finally, as many of the cisapride studies were conducted in Belgium, we also tested whether the combined estimate of the effect of cisapride was influenced by the country in which the …
Number of citations: 253 journals.lww.com
TL Abell, M Camilleri, EP DiMagno, VS Hench… - Digestive diseases and …, 1991 - Springer
… We report a 12-month open trial of cisapride in 21 patients with symptomatic upper gut … Our aims were: (1) to assess whether after one year of cisapride treatment in patients with …
Number of citations: 157 link.springer.com
K Taniyama, S Nakayama, K Takeda… - … of Pharmacology and …, 1991 - Citeseer
… of cisapride may be due to a block of the inhibitory 5-HT1 receptor. Cisapride at medium … and 2-methyl-5-HT-induced excitatory effects, and the IC50 of cisapride was 5.2 x 10_8 M. Thus, …
Number of citations: 124 citeseerx.ist.psu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.